molecular formula C5H13N3O B13305947 N'-hydroxy-3-(methylamino)butanimidamide

N'-hydroxy-3-(methylamino)butanimidamide

Cat. No.: B13305947
M. Wt: 131.18 g/mol
InChI Key: CSUXTZGNDUZGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-hydroxy-3-(methylamino)butanimidamide is a chemical compound with the molecular formula C₅H₁₃N₃O. It is primarily used for research purposes and has various applications in scientific studies. This compound is known for its unique structure, which includes a hydroxyl group, a methylamino group, and a butanimidamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(methylamino)butanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of N-hydroxybutanamide derivatives with methylamine. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-3-(methylamino)butanimidamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(methylamino)butanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield oxo derivatives, while reduction of the imidamide group may produce primary or secondary amines .

Scientific Research Applications

N’-hydroxy-3-(methylamino)butanimidamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition and cytotoxicity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(methylamino)butanimidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-3-(methylamino)butanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the study of enzyme inhibition and potential therapeutic effects .

Properties

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

N'-hydroxy-3-(methylamino)butanimidamide

InChI

InChI=1S/C5H13N3O/c1-4(7-2)3-5(6)8-9/h4,7,9H,3H2,1-2H3,(H2,6,8)

InChI Key

CSUXTZGNDUZGNF-UHFFFAOYSA-N

Isomeric SMILES

CC(C/C(=N/O)/N)NC

Canonical SMILES

CC(CC(=NO)N)NC

Origin of Product

United States

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